5-(4-Benzylphenyl)pyridin-2-amine
Description
5-(4-Benzylphenyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at position 2 and a 4-benzylphenyl group at position 4.
Properties
IUPAC Name |
5-(4-benzylphenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c19-18-11-10-17(13-20-18)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJIIMPBCTTZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CN=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylphenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzylphenyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired product and reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
5-(4-Benzylphenyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Benzylphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs of 5-(4-Benzylphenyl)pyridin-2-amine include variations in substituent groups at positions 5 and/or 2 of the pyridine ring. Below is a comparative analysis:
| Compound Name | Substituent at Position 5 | Substituent at Position 2 | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| This compound | 4-Benzylphenyl | -NH₂ | 297.35 g/mol | High lipophilicity due to benzyl group |
| 5-(4-Aminophenyl)pyridin-2-amine | 4-Aminophenyl | -NH₂ | 185.23 g/mol | Polar amino group enhances solubility |
| 5-(4-Chlorophenyl)pyridin-2-amine | 4-Chlorophenyl | -NH₂ | 219.67 g/mol | Electron-withdrawing Cl improves stability |
| 5-(4-Methoxyphenyl)pyrimidin-2-amine | 4-Methoxyphenyl (pyrimidine core) | -NH₂ | 215.23 g/mol | Pyrimidine core alters π-stacking |
| 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | (4-Ethylpiperazinyl)methyl | -NH₂ | 220.31 g/mol | Piperazine enhances basicity |
Physicochemical Properties
- Lipophilicity: The 4-benzylphenyl group in this compound increases logP compared to analogs with polar substituents (e.g., 5-(4-Aminophenyl)pyridin-2-amine) .
- Solubility : Compounds with electron-donating groups (e.g., -OCH₃ in 5-(4-Methoxyphenyl)pyrimidin-2-amine) exhibit better aqueous solubility than halogenated derivatives .
- Basicity : Piperazine-containing derivatives (e.g., 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine) show higher pKa values (~7.71) due to the basic nitrogen in the piperazine ring .
Anticancer Activity
- Oxadiazole Derivatives: Analogs such as N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) demonstrated selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM .
- Kinase Inhibitors: Pexidartinib, a pyridin-2-amine derivative with a trifluoromethyl group, targets CSF1R kinase and is FDA-approved for tenosynovial giant cell tumor treatment .
Antimicrobial Activity
- Oxadiazole-pyridin-2-amine hybrids (e.g., compound 1f) showed moderate antimicrobial activity, likely due to membrane disruption via lipophilic substituents .
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